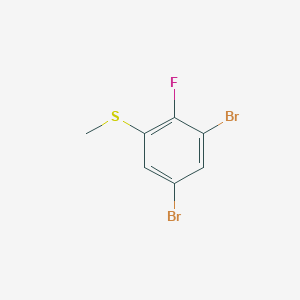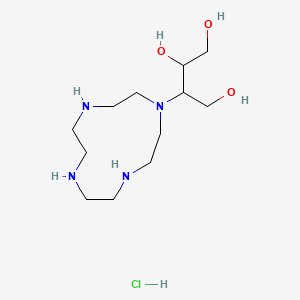
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is an organic compound with the molecular formula C12H29ClN4O3 and a molecular weight of 312.84 g/mol . This compound is an intermediate used in the synthesis of gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI) [2][2].
Méthodes De Préparation
The synthesis of 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride involves several steps. Initially, 1,4,7,10-tetraazacyclododecane is synthesized. This intermediate is then reacted with 1,2,4-butanetriol in the presence of either sodium hydroxide or hydrochloric acid to form the desired compound . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is primarily used as an intermediate in the production of gadobutrol, which is used as a contrast agent in MRI to visualize areas with disrupted blood-brain barriers and abnormal vascularity [2][2]. Additionally, it has applications in the synthesis of other complex organic molecules used in medicinal chemistry and pharmaceutical research .
Mécanisme D'action
The primary mechanism of action for compounds derived from 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride, such as gadobutrol, involves their ability to enhance the contrast in MRI images. Gadobutrol, for instance, interacts with water molecules in the body, altering their magnetic properties and thereby improving the visibility of certain tissues and abnormalities in MRI scans [2][2].
Comparaison Avec Des Composés Similaires
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is similar to other compounds like 1,2,4-trihydroxybutane and 1,3,4-butanetriol . its unique structure, which includes the 1,4,7,10-tetraazacyclododecane moiety, makes it particularly valuable in the synthesis of gadolinium-based contrast agents . This distinguishes it from other similar compounds that may not have the same efficacy or application in MRI contrast enhancement .
Propriétés
Formule moléculaire |
C12H29ClN4O3 |
|---|---|
Poids moléculaire |
312.84 g/mol |
Nom IUPAC |
3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C12H28N4O3.ClH/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16;/h11-15,17-19H,1-10H2;1H |
Clé InChI |
UALUBNYCZRCXAF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCNCCN1)C(CO)C(CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


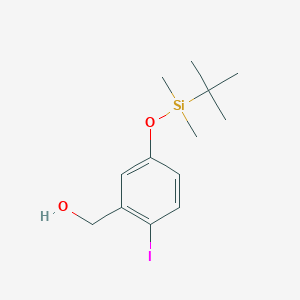

![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
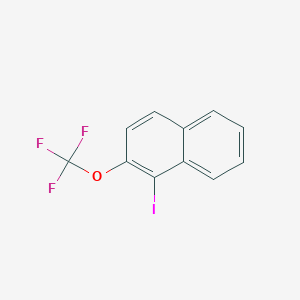
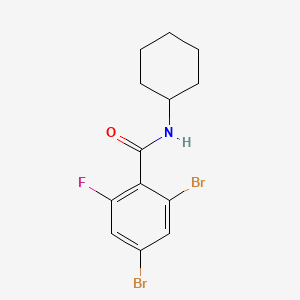
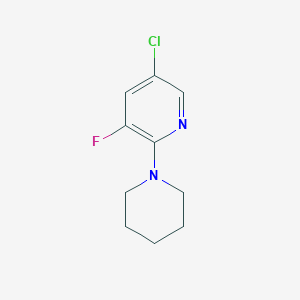
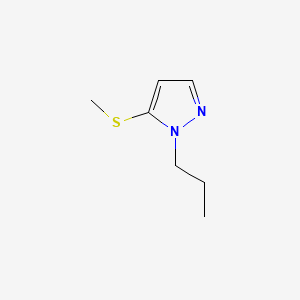
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)



![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
